molecular formula C21H25N5O2 B2746771 N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-methoxy-1H-indole-2-carboxamide CAS No. 1902893-12-2

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-methoxy-1H-indole-2-carboxamide

Cat. No.: B2746771
CAS No.: 1902893-12-2
M. Wt: 379.464
InChI Key: FUPUETCEXRNBGZ-UHFFFAOYSA-N
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Description

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-methoxy-1H-indole-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a piperidine ring, and an indole moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Scientific Research Applications

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-methoxy-1H-indole-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-methoxy-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of cyclopropyl hydrazine with a suitable diketone under acidic conditions.

    Synthesis of the Piperidine Ring: The piperidine ring can be synthesized via a reductive amination reaction involving a suitable aldehyde and an amine.

    Coupling of the Pyrazole and Piperidine Rings: This step involves the formation of a carbon-nitrogen bond between the pyrazole and piperidine rings, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Formation of the Indole Moiety: The indole ring can be synthesized via a Fischer indole synthesis, involving the reaction of phenylhydrazine with a ketone.

    Final Coupling Step: The final step involves coupling the indole moiety with the pyrazole-piperidine intermediate to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-methoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated derivatives.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-phenylthiazole-4-carboxamide
  • N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2,4-dimethylthiazole-5-carboxamide

Uniqueness

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-methoxy-1H-indole-2-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-methoxy-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2/c1-28-16-5-4-14-10-19(23-17(14)11-16)21(27)22-15-6-8-26(9-7-15)20-12-18(24-25-20)13-2-3-13/h4-5,10-13,15,23H,2-3,6-9H2,1H3,(H,22,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUPUETCEXRNBGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)NC3CCN(CC3)C4=NNC(=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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